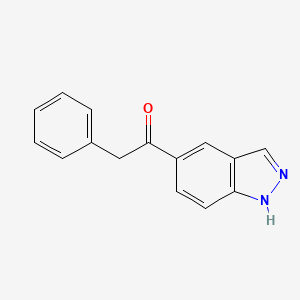

1-(1H-indazol-5-yl)-2-phenylethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-(1H-indazol-5-yl)-2-phenylethanone |

InChI |

InChI=1S/C15H12N2O/c18-15(8-11-4-2-1-3-5-11)12-6-7-14-13(9-12)10-16-17-14/h1-7,9-10H,8H2,(H,16,17) |

InChI Key |

MMVGTFIWEGYZTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Indazol 5 Yl 2 Phenylethanone and Structural Analogues

Established Synthetic Pathways to 1-(1H-Indazol-5-yl)-2-phenylethanone

Traditional synthetic routes often rely on well-understood, fundamental organic reactions to build the target molecule step-by-step. These methods include functional group manipulations on the indazole core and cyclization strategies to form the heterocyclic ring.

These methods begin with an indazole derivative, which is then chemically modified to introduce the phenylethanone side chain.

The Grignard reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.org In the context of synthesizing this compound, this can be achieved by the addition of an organomagnesium halide to an indazole bearing an appropriate electrophilic functional group at the C5 position, such as a nitrile. The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the resulting imine intermediate, is a classic method for ketone synthesis. masterorganicchemistry.com

A plausible synthetic route involves the reaction of benzylmagnesium bromide with 1H-indazole-5-carbonitrile. The nucleophilic benzyl (B1604629) group would attack the electrophilic carbon of the nitrile, forming a magnesium-imine salt. Subsequent treatment with aqueous acid would hydrolyze this intermediate to furnish the desired ketone, this compound.

Table 1: Proposed Grignard Reagent-Mediated Synthesis

| Step | Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | 1H-Indazole-5-carbonitrile | Benzylmagnesium bromide | Metalloimine | - |

This approach leverages the reactivity of organomagnesium compounds to construct the ketone functionality directly onto the indazole scaffold. organic-chemistry.orgnih.gov

Direct alkylation of the indazole ring system with a halogenated phenylethanone precursor, such as 2-bromo-1-phenylethanone (phenacyl bromide), represents another established route. Indazole is an amphoteric heterocycle that can exist in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov Consequently, direct alkylation is often complicated by a lack of regioselectivity, yielding a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org

The ratio of N1 to N2 isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. beilstein-journals.org For instance, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have shown that different conditions can favor either the N1 or N2 product. nih.gov While C-alkylation is less common, it can occur under specific conditions. To achieve C5-alkylation to form the target compound, a Friedel-Crafts-type acylation would be more typical, though this requires activation of the indazole ring. A more feasible alkylation approach would involve a metalated indazole species to direct the coupling to the C5 position.

Table 2: Factors Influencing Regioselectivity in Indazole Alkylation

| Condition | Effect on N1/N2 Ratio | Rationale |

|---|---|---|

| Base | Strong, non-coordinating bases (e.g., NaH) in polar aprotic solvents (e.g., DMF) can lead to mixtures. beilstein-journals.org | The indazole anion is formed, which has nucleophilic character at both nitrogen atoms. |

| Solvent | Polar protic solvents may favor N2 alkylation through hydrogen bonding interactions. | Solvent can influence the tautomeric equilibrium and the solvation of the indazole anion. |

| Counter-ion | Cesium (Cs⁺) ions have been shown to promote N1-alkylation. nih.gov | Chelation effects involving the cesium ion are thought to direct the electrophile to the N1 position. |

Quantum mechanics (QM) analysis has been used to understand the energy barriers for N1 versus N2 alkylation, revealing that while the activation energy for N1 alkylation may be lower, the greater stability of the 1H-indazole tautomer must be considered, which ultimately favors N2 selectivity under certain acidic conditions. wuxibiology.com

An alternative to functionalizing a pre-formed indazole is to construct the indazole ring from an acyclic or carbocyclic precursor that already contains the phenylethanone group or a latent equivalent. Several classical named reactions can be adapted for this purpose. nih.govcaribjscitech.com

One such method is the reductive cyclization of an ortho-nitroaryl compound, known as the Cadogan reaction. organic-chemistry.org In a potential synthesis of a structural analogue, an ortho-nitrobenzaldehyde can be condensed with an amine, and the resulting imine can undergo reductive cyclization promoted by a trivalent phosphorus reagent like tri-n-butylphosphine to afford a 2-substituted-2H-indazole. organic-chemistry.org To obtain the target this compound, one could envision the cyclization of a hydrazone derived from an appropriately substituted acetophenone, such as 2-amino-5-(2-phenylacetyl)acetophenone, although the precursor itself is complex.

A more direct approach involves the intramolecular cyclization of hydrazones of substituted acetophenones in the presence of polyphosphoric acid (PPA). researchgate.net This method has been used to synthesize a variety of substituted indazoles. researchgate.net Another powerful technique is the [3+2] cycloaddition of arynes with diazo compounds, which provides an efficient route to the indazole core. organic-chemistry.orgucc.ie

Approaches Involving Indazole Ring Functionalization and Phenylethanone Coupling

Advanced and Green Chemistry Strategies in Indazole-Phenylethanone Synthesis

Modern synthetic chemistry emphasizes efficiency, selectivity, and environmental sustainability. These principles have driven the development of advanced catalytic methods for the synthesis of heterocyclic compounds like indazoles.

Transition metals, particularly palladium, rhodium, and copper, are central to modern organic synthesis due to their ability to catalyze a wide range of C-C, C-N, and C-H bond-forming reactions. researchgate.netresearchgate.net These methods offer high efficiency and functional group tolerance for the synthesis of complex molecules. nih.gov

The construction of the indazole-phenylethanone skeleton can be achieved through transition-metal-catalyzed C-H activation and annulation sequences. nih.gov For example, Rh(III)-catalyzed reactions of azobenzenes with various partners like aldehydes or sulfoxonium ylides can lead to the formation of 2H-indazoles. nih.gov This strategy involves the directed activation of a C-H bond ortho to the azo group, followed by annulation to form the pyrazole (B372694) ring of the indazole system. nih.gov

Copper-catalyzed reactions are also prominent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a CuI catalyst provides an efficient route to 2-aryl-2H-indazoles. caribjscitech.com Green chemistry approaches are also emerging, such as the use of heterogeneous copper oxide nanoparticles on activated carbon to catalyze the synthesis of 2H-indazoles in a green solvent like PEG-400. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Reactions in Indazole Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Product Type |

|---|---|---|---|

| Rh(III) | C-H Activation/Annulation | Azobenzenes, Aldehydes | 2H-Indazoles |

| Cu(I) | One-Pot, Three-Component | 2-Bromobenzaldehydes, Amines, NaN₃ | 2-Aryl-2H-indazoles |

| Pd(0)/Pd(II) | Intramolecular Amination | o-Haloarylhydrazones | 1H-Indazoles |

These advanced methods provide powerful and often more sustainable alternatives to traditional synthetic pathways, enabling the efficient assembly of complex indazole structures. researchgate.netresearchgate.net

Environmentally Benign and Catalyst-Free Methodologies

In recent years, the development of synthetic protocols for indazoles that avoid harsh conditions and toxic transition-metal catalysts has become a priority. iosrjournals.orgbenthamdirect.com These methods often focus on intramolecular C-H amination or cyclization reactions, utilizing more environmentally friendly reagents and conditions. iosrjournals.org

One notable approach involves the use of hypervalent iodine reagents. For instance, the synthesis of 1H-indazoles from arylhydrazones can be achieved using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant in a metal-free process that demonstrates good functional group compatibility. nih.gov Another strategy employs iodine in the presence of potassium iodide and sodium acetate (B1210297) to facilitate the direct aryl C-H amination of diaryl ketone hydrazones, yielding 1H-indazoles. nih.gov An iodobenzene-catalyzed oxidative C–H amination using Oxone as a terminal oxidant also provides a pathway to 1H-indazoles under mild, metal-free conditions. iosrjournals.org These methods represent a significant step forward in green chemistry, minimizing the use of toxic transition metals and often proceeding under milder reaction conditions than traditional syntheses. iosrjournals.orgbenthamdirect.com

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has also been reported to provide indazoles in very good yields under mild conditions that are insensitive to air and moisture. organic-chemistry.org

| Method | Key Reagents | Conditions | Key Advantages | Reference |

| PIFA-mediated C-H Amination | Arylhydrazones, PIFA | Metal-free | Good functional group compatibility | nih.gov |

| Iodine-mediated C-H Amination | Diaryl ketone hydrazones, I₂, KI, NaOAc | Metal-free | Direct C-H amination | nih.gov |

| Iodobenzene-catalyzed C-H Amination | Hydrazones, Iodobenzene (cat.), Oxone | Mild, Metal-free | Avoids transition metals and prefunctionalization | iosrjournals.org |

| Cyclization of 2-aminophenones | 2-aminophenones, Hydroxylamine derivatives | Metal-free, mild | Operationally simple, air/moisture insensitive | organic-chemistry.org |

Strategic Derivatization of this compound for Analog Generation

Once the core structure of this compound is synthesized, its properties can be finely tuned through strategic derivatization. This involves chemical modifications at three primary locations: the indazole nitrogen atoms, the phenyl ring of the phenylethanone moiety, and other positions on the indazole ring system.

Modifications at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be substituted, typically through alkylation or acylation reactions. beilstein-journals.org The regioselectivity of these reactions is a significant challenge, as mixtures of N1 and N2 substituted isomers are often formed. beilstein-journals.org The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

The outcome of N-alkylation can be influenced by several factors, including the choice of base, solvent, and the nature of the electrophile. beilstein-journals.org Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N1-alkylated product for many substituted indazoles. beilstein-journals.org Conversely, substituents on the indazole ring itself can direct the alkylation. For example, the presence of a nitro or carboxylate group at the C7 position has been shown to confer excellent N2 regioselectivity. beilstein-journals.orgbeilstein-journals.org

Regioselective N1-acylation can also be achieved, sometimes involving an initial formation of the N2-acylindazole which then isomerizes to the more stable N1 regioisomer. beilstein-journals.org An electrochemical method for selective N1-acylation involves the reduction of indazoles to indazole anions followed by reaction with acid anhydrides. organic-chemistry.org

| Reaction Condition | Substituent on Indazole | Observed Outcome | Reference |

| NaH in THF, Alkyl Bromide | C3-carboxymethyl, C3-COMe | >99% N1-selectivity | beilstein-journals.org |

| Various bases (e.g., K₂CO₃, Cs₂CO₃) | Unsubstituted | Mixture of N1 and N2 isomers | beilstein-journals.org |

| NaH in THF, Alkyl Bromide | C7-NO₂, C7-CO₂Me | ≥96% N2-selectivity | beilstein-journals.orgbeilstein-journals.org |

| Electrochemical reduction, Acid Anhydride (B1165640) | Unsubstituted | Selective N1-acylation | organic-chemistry.org |

Substituent Variation on the Phenylethanone Phenyl Ring

The synthesis of these analogues would typically involve coupling the indazole core with a substituted phenylacetyl chloride or a related derivative. Alternatively, a Friedel-Crafts acylation of the indazole with a substituted phenylacetic anhydride could be envisioned. By employing a range of commercially available substituted phenylacetic acids as starting materials, a library of compounds with diverse functional groups—such as halogens, alkyl, alkoxy, or nitro groups—can be prepared. Chemical suppliers offer a wide variety of substituted 1-phenylethanone and related precursors that can be utilized in such synthetic strategies.

Chemical Diversification of the Indazole Ring System (e.g., C3, C7 Positions)

Further structural diversity can be achieved by introducing or modifying substituents on the carbocyclic part of the indazole ring or at the C3 position. The introduction of functional groups like nitro or amino groups provides handles for further chemical transformations. For example, methods exist for the synthesis of 5-nitro-1H-indazoles, which could then be subjected to reduction to form a 5-aminoindazole (B92378). nih.govresearchgate.net This amino group can then be derivatized into a wide array of amides, ureas, or other functionalities. researchgate.netnih.gov

The C3 position of the indazole ring is another key site for modification. Various synthetic routes allow for the introduction of substituents at C3, including alkyl, aryl, or amino groups. nih.govorganic-chemistry.org For example, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles has been developed, involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence. organic-chemistry.org Similarly, Sonogashira coupling reactions have been used to introduce alkynyl groups at the C7 position of the indazole ring, demonstrating the feasibility of functionalizing the benzene (B151609) portion of the scaffold. researchgate.net

Structure Activity Relationship Sar Studies of 1 1h Indazol 5 Yl 2 Phenylethanone Derivatives

Systematic Exploration of Indazole Ring Substituents and Their Impact on Biological Activity

The indazole nucleus is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents. nih.gov The nature, position, and size of these substituents can profoundly influence the molecule's interaction with its biological target through steric and electronic effects. beilstein-journals.org

In SAR studies of various indazole-based inhibitors, the positions on the fused benzene (B151609) ring (C4, C6, and C7) have been identified as critical for modulating activity. For instance, in the development of 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, substitutions at the C4 and C6 positions were found to significantly affect inhibitory potency. nih.govresearchgate.net A docking model for this class of compounds suggested that these substituents interact with key residues within hydrophobic pockets of the enzyme's active site, highlighting the importance of these positions for targeted modifications. nih.gov

Similarly, for 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), substitutions on the indazole ring were crucial for activity. nih.gov The introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group led to a potent FGFR1 inhibitor, demonstrating that large, specifically substituted aryl groups at this position can be highly beneficial for potency. nih.gov

The N1 position of the indazole ring is another common point for modification. N-alkylation or N-arylation can influence the molecule's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interaction points with the target protein. Studies on the regioselective N-alkylation of the indazole scaffold have shown that the electronic nature of substituents elsewhere on the ring can direct the position of alkylation (N1 vs. N2), which in turn can have a significant impact on biological activity. beilstein-journals.org

The following table illustrates the impact of substitutions on the indazole ring on the inhibitory activity of a series of IDO1 inhibitors, demonstrating key SAR principles.

| Compound | Indazole Ring Substitutions | IDO1 IC₅₀ (μM) |

|---|---|---|

| 1 | 4-NH₂, 6-Br | 10.5 |

| 2 | 4-NH₂, 6-Cl | 15.4 |

| 3 | 4-NH-benzyl, 6-Br | 5.3 |

| 4 | 4-NH-benzyl, 6-Cl | 9.8 |

| 5 | Unsubstituted | > 50 |

Data derived from SAR studies on 1H-indazole derivatives as IDO1 inhibitors. nih.gov

Influence of Phenylethanone Moiety Modifications on Potency and Selectivity

The phenylethanone moiety in the 1-(1H-indazol-5-yl)-2-phenylethanone scaffold provides a significant opportunity for structural modification to enhance potency and selectivity. The phenyl ring is a key structural feature that often engages in hydrophobic and aromatic interactions within the binding pocket of a target protein.

SAR studies on various kinase inhibitors have shown that substitution patterns on a terminal phenyl ring are critical for activity. nih.gov For example, in a series of 3-ethynyl-1H-indazoles designed as PI3K inhibitors, replacing an unsubstituted phenyl ring with a pyridine (B92270) ring significantly improved potency. nih.gov Further exploration with substituted phenyl rings revealed that electron-withdrawing groups, such as trifluoromethyl, or electron-donating groups, like methoxy, at different positions (ortho, meta, para) could fine-tune the inhibitory activity against different kinase isoforms. nih.gov

Modifications are not limited to the phenyl ring. The ethanone (B97240) linker also plays a crucial role. Its length, rigidity, and the presence of the ketone functional group are important determinants of biological activity. In the development of imidazothiazole-based IDO1 inhibitors, modifying the linker between two aromatic systems by introducing a rigid urea (B33335) group was found to be essential for potent activity. nih.govacs.org This modification helped to correctly orient the terminal phenyl group for optimal interactions with key amino acid residues like Phe226 and Arg231. nih.govacs.org This suggests that for the this compound scaffold, modifications such as replacing the flexible ethanone bridge with more rigid linkers could be a viable strategy to improve potency.

The table below summarizes SAR findings for a series of kinase inhibitors, illustrating how modifications to a terminal aryl ring can impact potency.

| Compound | Aryl Ring Modification (R) | PI3Kα IC₅₀ (nM) |

|---|---|---|

| 6 | Phenyl | 1850 |

| 7 | 4-Fluorophenyl | 1150 |

| 8 | 4-Chlorophenyl | 1210 |

| 9 | 4-Trifluoromethylphenyl | 1850 |

| 10 | 4-Pyridyl | 361 |

Data derived from SAR studies on 3-ethynyl-1H-indazole derivatives as PI3K inhibitors. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR Development

The three-dimensional arrangement of a molecule is paramount to its biological function. Conformational analysis and stereochemistry are therefore critical aspects of SAR development. The ethanone linker in the this compound scaffold is flexible, allowing the molecule to adopt numerous conformations. However, only a specific conformation, often termed the "bioactive conformation," is typically responsible for the interaction with the biological target.

Introducing conformational constraints is a common strategy to lock a molecule into its bioactive conformation, which can lead to a significant increase in potency and selectivity. This can be achieved by introducing rigid structural elements, such as double bonds or small rings, into the linker. While specific conformational studies on this exact scaffold are not widely reported, the principle is a cornerstone of medicinal chemistry.

Furthermore, if modifications to the scaffold introduce a chiral center, it is essential to separate and test the individual enantiomers. It is common for one enantiomer to be significantly more active than the other (eutomer vs. distomer), as biological targets are chiral environments. For example, in a series of antibacterial agents based on a 1H-indazole core, the stereochemistry of a cyclopropyl (B3062369) group attached to the scaffold was critical for activity, with the (1S,2S) isomer being the most potent. caribjscitech.com This underscores the importance of controlling stereochemistry during the synthesis and optimization of new derivatives.

Identification of Critical Pharmacophoric Features within the this compound Architecture

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. ugm.ac.idnih.gov Based on the analysis of numerous indazole-containing bioactive molecules, a putative pharmacophore model for the this compound architecture can be proposed.

The critical pharmacophoric features likely include:

A Hydrogen Bond Donor (HBD): The N-H group at the N1 position of the 1H-indazole ring is a classic hydrogen bond donor, which is often crucial for anchoring the ligand in the active site of a protein, particularly in the hinge region of kinases. nih.gov

A Hydrogen Bond Acceptor (HBA): The N2 atom of the pyrazole (B372694) portion of the indazole ring can act as a hydrogen bond acceptor.

A Second Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ethanone linker is a strong hydrogen bond acceptor.

An Aromatic/Hydrophobic Region: The bicyclic indazole ring system itself provides a large, flat aromatic surface for hydrophobic and π-π stacking interactions. nih.gov

A Second Aromatic/Hydrophobic Region: The terminal phenyl ring is expected to occupy a hydrophobic pocket, and its interactions can be modulated by substituents. ugm.ac.id

Pharmacophore models derived from studies of other indazole-containing inhibitors support this hypothesis. For instance, a pharmacophore model for certain estrogen receptor alpha (ERα) inhibitors with an indazole core identified one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as essential for activity. ugm.ac.id Another study on PLK-1 inhibitors identified a five-point pharmacophore that included a hydrogen-bond donor, two hydrophobic features, and one aromatic ring feature. researchgate.net These models reinforce the importance of the features present in the this compound scaffold, marking it as a promising framework for the design of targeted inhibitors.

Molecular Mechanisms and Biological Target Interactions of 1 1h Indazol 5 Yl 2 Phenylethanone Analogues in Vitro Investigations

Kinase Enzyme Inhibition Profiles

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a wide range of kinases. rjpbr.comresearchgate.net The following sections explore the in vitro inhibitory activities of indazole analogues and related structures against several important kinase families.

Glycogen Synthase Kinase 3 (GSK-3) Inhibition

While direct data for 1-(1H-indazol-5-yl)-2-phenylethanone is unavailable, a study on phenylacetamide derivatives with a different heterocyclic core, 1H-imidazol-5-one, demonstrated strong suppression of GSK-3α/β (Ser21/Ser9) phosphorylation in HL60 leukemia cells. nih.gov This suggests that the broader structural class of compounds bearing a phenylacetamide-like moiety may interact with the GSK-3 signaling pathway.

Rho Kinase (ROCK) Inhibition

Specific in vitro studies on the inhibitory effects of this compound or its direct analogues on Rho Kinase (ROCK) were not identified in the current search.

Janus Kinases (JAK) Inhibition

Analogues with different heterocyclic cores have demonstrated activity against the Janus kinase family. For instance, a phenylacetamide-1H-imidazol-5-one derivative, KIM-161, was found to downregulate members of the JAK family in kinase profiling studies. nih.gov

Other Kinase Targets (e.g., Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Aurora, Pim1, Nek2)

Research into various indazole derivatives has revealed inhibitory activity against several other kinases.

Polo-like kinase 4 (PLK4): A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and shown to be potent inhibitors of PLK4. Compound K22, for example, exhibited a remarkable IC50 of 0.1 nM in in vitro enzyme activity studies. rsc.orgnih.gov

Casein Kinase 2 (CK2): A study of 5-hetarylamino-3-aryl-1H-indazole derivatives identified 11 inhibitors of protein kinase CK2 with IC50 values in the nanomolar range, the most active of which had an IC50 of 2 nM. biopolymers.org.ua

c-Jun N-terminal Kinase (JNK): A series of 1-aryl-5-anilinoindazoles were synthesized as JNK3 inhibitors, with one compound, 5r, demonstrating double-digit nanomolar potency. nih.gov

Phosphoinositide-Dependent Kinase-1 (PDK1): Novel 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives were identified as potent PDK1 inhibitors, with compounds 32 and 35 showing IC50 values of 80 nM and 94 nM, respectively. nih.gov These compounds also inhibited the phosphorylation of the downstream kinase AKT. nih.gov

The following table summarizes the in vitro inhibitory activity of various indazole analogues against these kinases.

| Compound Class | Kinase Target | IC50 |

| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | 0.1 nM (for compound K22) |

| 5-Hetarylamino-3-aryl-1H-indazoles | CK2 | 2 nM (for most active compound) |

| 1-Aryl-5-anilinoindazoles | JNK3 | Double-digit nM (for compound 5r) |

| 1H-Benzo[d]imidazol-2-yl)-1H-indazoles | PDK1 | 80 nM (for compound 32) |

Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibition

Similar to GSK-3, the phenylacetamide-1H-imidazol-5-one derivative, KIM-161, also strongly suppressed the phosphorylation of ERK1/2 (Thr202/Tyr204, Thr185/Tyr187) in cellular assays. nih.gov This indicates that compounds with this structural motif may have a downregulating effect on the ERK1/2 signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Kinase Activity Modulation

The current search did not yield specific data on the modulation of EGFR kinase activity by this compound or its close analogues.

Enzyme Inhibition Beyond Kinases

The therapeutic potential of this compound analogues extends beyond kinase inhibition to other critical enzyme systems involved in immune regulation, neurotransmitter metabolism, and cellular adaptation to stress.

Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters, including dopamine (B1211576). Its inhibition can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. While direct phenylethanone analogues were not identified in the search, a closely related series of indazole-5-carboxamides have been shown to be highly potent and selective MAO-B inhibitors. nih.gov

These compounds act as reversible and competitive inhibitors of MAO-B. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (NTZ-1091) exhibited an exceptionally low IC50 value of 0.39 nM for human MAO-B, with over 25,000-fold selectivity against MAO-A. nih.govbiomedfrontiers.org Another potent analogue, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (NTZ-1010), which shares a similar structural motif, had an IC50 of 0.227 nM for human MAO-B. biomedfrontiers.org

The following table details the in vitro MAO-B inhibitory activities of these indazole-5-carboxamide analogues.

| Compound | IC50 (nM) for hMAO-B | Selectivity Index (SI) vs. hMAO-A | Reference |

| NTZ-1091 | 0.39 | >25,000 | nih.govbiomedfrontiers.org |

| NTZ-1006 | 0.56 | >16,000 | nih.gov |

| NTZ-1010 | 0.227 | >5,700 | biomedfrontiers.org |

| NTZ-1034 | 1.59 | >6,000 | biomedfrontiers.org |

S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase is a key enzyme in bacterial metabolism, involved in recycling adenine (B156593) and methionine and in quorum sensing. nih.govacs.org Inhibition of this enzyme is a promising strategy for developing new antimicrobial agents. Structure-based drug design has led to the development of a novel series of indazole-containing inhibitors. nih.gov

Using a 5-aminoindazole (B92378) core scaffold, which is structurally related to the 1-(1H-indazol-5-yl) moiety, researchers developed a series of low nanomolar inhibitors with broad-spectrum antimicrobial activity. nih.gov This structure-guided approach resulted in a significant 6,000-fold increase in potency from the initial lead compounds. nih.gov One notable example is an indazole sulfonamide derivative that was reported to have a Ki of 0.0016 µM. researchgate.net

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 activation promotes angiogenesis, metastasis, and resistance to therapy. researchgate.net Consequently, inhibiting the HIF-1 pathway is a promising anticancer strategy.

While specific data on the inhibition of HIF-1 by this compound analogues is limited, a series of 3-aryl-5-indazole-1,2,4-oxadiazole derivatives have been identified as novel HIF-1 inhibitors. researchgate.net The two most promising compounds from this series, 4g and 4h , inhibited HIF-1 transcription with IC50 values of 0.62 µM and 0.55 µM, respectively, in in vitro assays. researchgate.net The mechanism of action for these compounds involves the downregulation of HIF-1α and VEGF expression. researchgate.net

| Compound | IC50 (µM) for HIF-1 Transcription Inhibition | Reference |

| 4g | 0.62 | researchgate.net |

| 4h | 0.55 | researchgate.net |

DNA Gyrase Inhibition

The indazole scaffold is a key feature in a novel class of inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB). acs.orgnih.gov DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA, making it a well-established and clinically validated target for antibacterial agents. acs.orgnih.gov Indazole derivatives have been developed through structure-based drug design and have demonstrated excellent enzymatic and antibacterial activity. acs.orgnih.gov

These compounds act as ATP-competitive inhibitors, blocking the ATPase activity of the GyrB subunit, which is crucial for the enzyme's function. acs.org This mechanism of action is distinct from quinolone antibiotics, which target the GyrA subunit. The inhibitory activity of indazole analogues has been confirmed against DNA gyrase from various pathogens, including clinically important Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Certain 3-phenyl-1H-indazole derivatives, in particular, have been identified as potent DNA gyrase B inhibitors. researchgate.net The development of these compounds represents a promising strategy to combat the growing challenge of antimicrobial resistance. acs.orgresearchgate.net

Nitric Oxide Synthases (nNOS and iNOS) Inhibition

Analogues based on the indazole nucleus are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. bohrium.com Nitric oxide (NO) is a signaling molecule produced by three main isoforms: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). nih.gov Overproduction of NO by nNOS and iNOS is implicated in various pathological conditions. nih.gov

In vitro studies on rat cerebellar NOS, a neuronal isoform, have shown that nitration of the indazole ring significantly enhances inhibitory potency. bohrium.com 7-Nitroindazole (7-NI) is a particularly potent and competitive inhibitor of brain NOS. bohrium.comnih.gov The inhibitory effects of various nitro-indazole derivatives on cerebellar nNOS have been quantified, demonstrating a clear structure-activity relationship where the position of the nitro group influences potency. bohrium.com These compounds are believed to exert their inhibitory action through interaction with the heme-iron component of the enzyme.

Table 1: In Vitro Inhibition of Rat Cerebellar nNOS by Indazole Analogues

| Compound | IC50 (μM) |

|---|---|

| 7-Nitroindazole | 0.9 ± 0.1 |

| 6-Nitroindazole | 31.6 ± 3.4 |

| 5-Nitroindazole | 47.3 ± 2.3 |

| Indazole | 177.8 ± 2.1 |

Data sourced from in vitro studies on rat cerebellar nitric oxide synthase. bohrium.com

Cellular Pathway Modulation and Antiproliferative Mechanisms (In Vitro)

Inhibition of Cancer Cell Line Proliferation

The indazole moiety is a core structure in numerous compounds demonstrating significant antiproliferative activity across a wide spectrum of human cancer cell lines. researchgate.netnih.govrsc.org In vitro screenings using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay have consistently shown that indazole derivatives can inhibit the growth and viability of cancer cells, often with high potency. researchgate.netnih.gov

These compounds have been tested against various cancer types, including breast (MCF-7, 4T1), lung (A549), colon (WiDr), cervical (HeLa), liver (Huh-7), and bladder (T24) cancer cell lines, with some analogues showing IC50 values in the low-micromolar or even nanomolar range. rsc.orgjapsonline.comnih.govnih.gov For instance, certain polysubstituted indazoles exhibit IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cells. nih.gov Another study identified an indazole derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines, with IC50 values between 0.23 and 1.15 μM. rsc.orgrsc.org This broad-spectrum activity highlights the therapeutic potential of the indazole scaffold in oncology.

Table 2: Antiproliferative Activity of Representative Indazole Analogues In Vitro

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|---|

| Polysubstituted Indazoles | A2780 | Ovarian Cancer | 0.64 - 17 |

| Polysubstituted Indazoles | A549 | Lung Cancer | 0.64 - 17 |

| Indazole Derivative (2f) | 4T1 | Breast Cancer | 0.23 - 1.15 |

| Indazole-Curcumin Analogue (3b) | WiDr | Colon Cancer | 27.20 |

| Piperazine-Indazole Derivative (6o) | K562 | Leukemia | 5.15 |

Data compiled from various in vitro studies on different indazole derivatives. rsc.orgrsc.orgjapsonline.comnih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, indazole analogues actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.gov Flow cytometry and Western blot analyses have been instrumental in elucidating these mechanisms.

Several indazole derivatives have been shown to trigger the intrinsic, or mitochondrial, pathway of apoptosis. rsc.orgrsc.org This is characterized by a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS), the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgrsc.org Ultimately, this cascade leads to the activation of executioner caspases, such as cleaved caspase-3, which carry out the dismantling of the cell. researchgate.netrsc.org

Furthermore, these compounds can interfere with the cell division cycle. nih.govnih.gov Studies have demonstrated that different indazole analogues can cause cell cycle arrest at different phases. Some derivatives lead to an accumulation of cells in the S phase, suggesting an inhibition of DNA synthesis. nih.gov Others cause a block at the G2/M phase, which may be related to interference with the microtubule system. nih.govnih.gov

Mechanisms of Anti-Migration and Anti-Invasion Effects

The metastatic spread of cancer is a primary cause of mortality and involves the migration and invasion of cancer cells from the primary tumor. nih.gov In vitro studies using wound healing and transwell assays have shown that certain indazole derivatives can disrupt these critical processes. rsc.orgnih.govresearchgate.net

A key mechanism underlying these effects is the modulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, facilitating cell invasion. researchgate.net One potent indazole derivative was found to disrupt the migration and invasion of 4T1 breast cancer cells by reducing the expression of MMP-9 while increasing the expression of its natural inhibitor, TIMP2 (tissue inhibitor of metalloproteinase 2). rsc.orgresearchgate.net Other research has noted that specific indazole-carboxamide derivatives can decrease the invasion of HCT116 (colon) and MDA-MB-231 (breast) cancer cells. nih.gov

Estrogen Receptor (ER-α) Degradation Mechanisms

The estrogen receptor-alpha (ER-α) is a crucial driver in the majority of breast cancers, making it a key therapeutic target. nih.gov A modern therapeutic strategy involves the targeted degradation of ER-α protein via the ubiquitin-proteasome system. nih.govplos.org This is achieved by molecules that induce the cell's own protein disposal machinery to eliminate ER-α. nih.gov

While complex molecules like Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) are known to induce ER-α degradation, a direct role for simple this compound analogues in this specific mechanism is not detailed in the currently reviewed scientific literature. The established mechanisms for ER-α degradation involve bifunctional molecules that simultaneously bind to ER-α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of the receptor by the proteasome. nih.govnih.gov

Dual MCL-1/BCL-2 Inhibition and Anti-Apoptotic Protein Modulation

Analogues of this compound have been investigated for their ability to modulate anti-apoptotic proteins, particularly through the dual inhibition of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2). These proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. hsetdata.com The strategy of targeting both MCL-1 and BCL-2 simultaneously is considered a promising approach to induce synergistic cell death in cancer cells that depend on more than one BCL-2 family member for survival. nih.govresearchgate.net

In vitro studies have demonstrated that certain bicyclic compounds derived from benzimidazole (B57391) chalcone (B49325) and flavonoid scaffolds, which can be considered structural analogues, exhibit significant cytotoxic activity. researchgate.net These compounds function by displacing the BH3 binding partners of both MCL-1 and BCL-2, thereby neutralizing their anti-apoptotic function and triggering the intrinsic apoptosis pathway. researchgate.netresearchgate.net For instance, the combination of specific MCL-1 and BCL-2 inhibitors, such as ABT-199 (a BCL-2 inhibitor) and MIK665 (an MCL-1 inhibitor), has been shown to enhance the induction of apoptosis in hepatocellular carcinoma cell lines. nih.govresearchgate.net This dual inhibition leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in programmed cell death. nih.gov

Research into indazole-3-acylsulfonamides has led to the development of compounds that inhibit both BCL-2 and MCL-1 with a lower affinity for BCL-xL, another anti-apoptotic protein. researchgate.net This selectivity is crucial for minimizing potential side effects. The mechanism involves the inhibitor binding to the hydrophobic groove of the anti-apoptotic proteins, preventing them from sequestering pro-apoptotic proteins like BIM and BAX, thus freeing these proteins to initiate apoptosis. researchgate.net

Table 1: In Vitro Activity of Selected Dual BCL-2/MCL-1 Inhibitors

| Compound Type | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole Chalcone/Flavonoid | AW13516 | Caspase-dependent cytotoxic activity | researchgate.net |

| ABT-199 and MIK665 Combination | Hep3B, HepG2, Huh7 | Synergistic induction of apoptosis | nih.govresearchgate.net |

PI3K/AKT/mTOR Signaling Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, growth, and metastasis. mdpi.comresearchgate.net Its abnormal activation is a frequent event in many human cancers, making it a key target for therapeutic intervention. researchgate.netnih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to modulate this pathway. nih.gov

In vitro studies revealed that certain indazole derivatives can effectively inhibit the PI3K/AKT/mTOR pathway. nih.gov For example, the compound designated as W24, a 3-amino-1H-indazole derivative, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including HT-29, MCF-7, A-549, and HGC-27, with IC50 values in the low micromolar range. nih.gov

The mechanism of action for these compounds involves the inhibition of key kinases in the pathway. This inhibition leads to a cascade of downstream effects, including:

Induction of cell cycle arrest: Compound W24 was found to induce G2/M phase cell cycle arrest in HGC-27 cells by regulating proteins such as Cyclin B1. nih.gov

Promotion of apoptosis: The compound also triggered apoptosis by modulating the expression of BCL-2 family proteins like BAD and Bcl-xL and by increasing intracellular reactive oxygen species (ROS) and altering the mitochondrial membrane potential. nih.gov

Inhibition of cell migration and invasion: By downregulating the PI3K/AKT/mTOR pathway, these indazole derivatives can decrease the expression of proteins related to the epithelial-mesenchymal transition (EMT) and reduce the mRNA levels of transcription factors like Snail and Slug, which are crucial for metastasis. mdpi.comnih.gov

Table 2: Antiproliferative Activity of Indazole Derivative W24

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HT-29 | 0.43 - 3.88 | nih.gov |

| MCF-7 | 0.43 - 3.88 | nih.gov |

| A-549 | 0.43 - 3.88 | nih.gov |

| HepG2 | 0.43 - 3.88 | nih.gov |

Antimicrobial Activities (In Vitro Studies)

Analogues based on the indazole scaffold have demonstrated a wide range of antimicrobial activities in vitro, targeting bacteria, fungi, protozoa, and mycobacteria.

Antibacterial Efficacy and Mechanism

Indazole derivatives and related heterocyclic compounds have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The efficacy of these compounds is often influenced by the nature and position of substituent groups on the core scaffold. nih.gov For instance, studies on adamantane-containing thiazole (B1198619) compounds, which share heterocyclic features, revealed that specific substitutions can lead to potent, broad-spectrum antibacterial activity. researchgate.netnih.gov

The mechanism of action for these antibacterial agents can vary. For some, it involves the inhibition of essential bacterial enzymes or processes. For others, the mechanism may relate to the disruption of the bacterial cell membrane or cell wall integrity. mdpi.com For example, ethanolic plant extracts containing various phenolic compounds have been shown to inhibit bacterial growth by causing a significant loss of tolerance to NaCl and inducing lysis. mdpi.com While the precise antibacterial mechanism for this compound analogues is still under detailed investigation, the broad activity of related heterocyclic structures suggests they may act on fundamental bacterial pathways. nih.govmdpi.com

Table 3: In Vitro Antibacterial Activity of Selected Heterocyclic Analogues

| Compound Series | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| Adamantane-thiazole derivatives | Gram-positive & Gram-negative | Potent, broad-spectrum activity for specific analogues (e.g., 5c, 5g, 5l) | nih.gov |

| Phenyl pyrazoline derivatives | Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, Staphylococcus aureus | Promising activity compared to gentamicin (B1671437) and tetracycline (B611298) for certain derivatives | researchgate.net |

Antifungal Properties

The antifungal potential of indazole analogues and other azole-containing compounds has been explored against a variety of pathogenic fungi. researchgate.neteurekaselect.com Azole antifungals are well-known for their mechanism of inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

In vitro studies of novel fluconazole (B54011) analogues demonstrated that specific derivatives exhibited broad-spectrum and superior antifungal capabilities against both sensitive and resistant Candida albicans strains compared to the standard drug. semanticscholar.org Similarly, adamantane-containing thiazole derivatives have shown potent activity against Candida albicans. nih.gov A dihydropyrrole derivative was found to be active against various Aspergillus and Candida species, with MIC90 values ranging from 21.87 to 43.75 µg/ml. nih.gov These findings suggest that the indazole scaffold, as part of the broader class of N-heterocycles, is a promising basis for the development of new antifungal agents.

Table 4: In Vitro Antifungal Activity of Selected Analogues

| Compound/Derivative | Fungal Species | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| Fluconazole analogues (8b, 8c) | Candida albicans (sensitive & resistant) | Superior to fluconazole | semanticscholar.org |

| Adamantane-thiazole derivatives (5b, 5l, 5q) | Candida albicans | Potent activity | nih.gov |

Antiprotozoal Spectrum of Activity

Indazole derivatives have emerged as a promising class of compounds with significant antiprotozoal activity. researchgate.net In vitro evaluations of a series of 2-phenyl-2H-indazole derivatives revealed potent activity against several protozoan parasites, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. researchgate.net The biological assays highlighted that structural features, such as the presence of electron-withdrawing groups on the phenyl ring, favor antiprotozoal efficacy. researchgate.net

Similarly, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against the same panel of protozoa. These compounds exhibited strong activity, with IC50 values in the nanomolar range, often surpassing the efficacy of metronidazole, a standard antiprotozoal drug. researchgate.net The mechanism of action for these compounds is thought to involve the inhibition of key protozoal enzymes or disruption of critical metabolic pathways. For example, molecular docking studies of cyclopeptides with antiprotozoal activity suggest strong interactions with enzymes like aldose reductase and pyruvate:ferredoxin oxidoreductase (PFOR). mdpi.com

Table 5: Antiprotozoal Activity of Indazole and Benzimidazole Analogues

| Compound Series | Protozoan Species | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Potent activity, favored by electron-withdrawing groups | researchgate.net |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Nanomolar range, often better than metronidazole | researchgate.net |

| Cherimolacyclopeptide D | E. histolytica | 3.49 µg/mL | mdpi.com |

Antitubercular Activity through KasA Inhibition

A significant area of research for indazole analogues is in the development of new treatments for tuberculosis (TB). nih.gov One key target in Mycobacterium tuberculosis is the β-ketoacyl-ACP synthase KasA, an essential enzyme involved in the biosynthesis of mycolic acids, which are critical components of the bacterial cell wall. nih.gov

A structure-based approach has been used to optimize an existing indazole sulfonamide inhibitor of KasA, known as DG167. nih.gov This optimization led to the development of transposed indazole analogues with improved antitubercular activity. Biochemical, genetic, and X-ray crystallography studies have confirmed that these optimized indazoles, such as JSF-3285, directly target KasA. nih.gov The inhibition of KasA disrupts the fatty acid synthase-II (FAS-II) pathway, leading to the cessation of mycolic acid production and ultimately bacterial death. nih.gov In vitro evaluations of 5-nitro indazole acetamides have also shown significant activity against the Mycobacterium tuberculosis H37Rv strain, with MIC values as low as 1.6 μg/mL. eurekaselect.com

Table 6: Antitubercular Activity of Indazole Analogues

| Compound/Analogue | Target | Mechanism | In Vitro Potency | Reference |

|---|---|---|---|---|

| Transposed indazole analogues (e.g., JSF-3285) | KasA | Inhibition of mycolic acid biosynthesis | Up to 3-fold improvement over original hit | nih.gov |

In Vitro Antioxidant Properties of this compound Analogues Remain Uncharacterized in Publicly Available Literature

Despite a comprehensive review of scientific databases and scholarly articles, specific in vitro studies detailing the antioxidant activity of this compound and its direct analogues are not present in the currently available public literature. While the broader class of indazole derivatives has been the subject of numerous investigations into their potential as antioxidant agents, research focusing specifically on analogues featuring a phenylethanone moiety at the 5-position of the indazole ring has not been reported.

The indazole scaffold is a recurring motif in medicinal chemistry, and various derivatives have demonstrated a range of biological activities, including antioxidant effects. nih.govresearchgate.netresearchgate.net Scientific investigations into the antioxidant capacity of indazole-containing compounds often employ common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays to quantify their ability to neutralize free radicals. researchgate.net These studies typically report findings in terms of IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radical activity.

For instance, research on different classes of indazole derivatives has revealed that their antioxidant potential can be significantly influenced by the nature and position of various substituents on the indazole ring system. nih.gov Studies on N-hydrazinecarbothioamide indazole hybrids and indazoles derived from chalcones have shown promising radical scavenging activities. researchgate.netresearchgate.net Another study investigated the in vitro anti-inflammatory and antioxidant properties of indazole and its simple derivatives, such as 5-aminoindazole and 6-nitroindazole, reporting their percentage of DPPH inhibition. nih.gov

However, the specific structural feature of a phenylethanone group attached to the 5-position of the indazole core, which defines the compound this compound, has not been explored in the context of antioxidant activity in the reviewed literature. Consequently, no data tables containing IC50 values or detailed research findings for analogues of this particular compound can be provided.

The absence of such specific data highlights a potential area for future research. Investigations into the structure-activity relationships of indazole derivatives bearing a keto-ethyl-phenyl side chain at the C5 position could yield valuable insights into how this particular functionalization impacts the molecule's ability to act as an antioxidant. Such studies would be crucial in determining if this class of compounds holds promise for further development as therapeutic agents that can mitigate oxidative stress.

Computational Chemistry and Molecular Modeling in Research on 1 1h Indazol 5 Yl 2 Phenylethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their binding mechanisms. For derivatives of the indazole scaffold, molecular docking has been extensively used to explore interactions with various cancer-related protein targets. jocpr.com

The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. jbiochemtech.com For instance, studies on indazole derivatives have identified key interactions with the active site amino acids of proteins like the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR), both significant targets in cancer therapy. jocpr.comresearchgate.net

In a typical docking study, the binding energy, which represents the strength of the interaction, is calculated. Lower binding energy values generally indicate a more stable and favorable interaction. Research on various indazole-containing compounds has demonstrated their ability to fit into the binding pockets of diverse enzymes and receptors, often forming hydrogen bonds through the nitrogen atoms of the indazole ring and engaging in hydrophobic interactions via their aromatic systems.

Table 1: Illustrative Molecular Docking Results for an Indazole Derivative This table presents hypothetical data based on typical findings for indazole analogs to illustrate the output of docking simulations.

| Parameter | Value |

| Target Protein | Murine double minutes-2 (MDM2) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | GLN72, HIS73 |

| Interaction Types | Hydrogen Bond, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org By identifying the physicochemical properties (descriptors) that influence a compound's activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts. frontiersin.orgmdpi.com

The development of a QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), building a mathematical model using statistical methods like partial least squares regression, and validating the model's predictive power. derpharmachemica.com For indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for inhibiting targets like the Hypoxia-inducible factor (HIF-1α). nih.gov

These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov For example, a steric contour map might indicate that bulky substituents in a specific position increase activity, while an electrostatic map might show that an electron-withdrawing group is preferred in another region. Such insights provide a clear structural framework for designing novel inhibitors with enhanced potency. nih.gov

Table 2: Key Statistical Parameters for a Representative 3D-QSAR Model on Indazole Derivatives This table showcases typical statistical validation metrics for a QSAR model, based on studies of related compounds.

| Statistical Parameter | Description | Value |

| r² | Coefficient of determination (goodness of fit) | > 0.70 |

| q² (or r²cv) | Cross-validated correlation coefficient (internal predictive ability) | > 0.50 |

| pred_r² | Predictive correlation coefficient for the external test set | > 0.60 |

| F-value | Fisher test value (statistical significance of the model) | High |

Molecular Dynamics Simulations for Dynamic Binding Conformational Analysis

For potential drug candidates like 1-(1H-indazol-5-yl)-2-phenylethanone, MD simulations can validate the binding mode predicted by docking. By simulating the complex in a more physiologically relevant environment (e.g., solvated in water), researchers can observe whether the key interactions are maintained over time. jbiochemtech.com Studies on indazole derivatives targeting HIF-1α have used MD simulations to confirm the stability of the most potent compounds within the active site of the protein. nih.gov

Analysis of MD trajectories can reveal subtle conformational adjustments that are not apparent from static docking poses. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to assess the stability of the system throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its initial pose.

Table 3: Typical Output Parameters from a Molecular Dynamics Simulation This table illustrates common metrics analyzed in MD simulations to assess the stability of a ligand-protein complex, based on general practices in the field.

| Parameter | Description | Typical Finding for a Stable Complex |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Low and stable fluctuation (< 3 Å) |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Low fluctuation in active site residues |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | High occupancy for key hydrogen bonds |

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. lp.edu.ua These methods, such as Density Functional Theory (DFT), provide detailed information about a molecule's geometry, charge distribution, and orbital energies. nih.gov For a compound like this compound, these calculations can predict its chemical reactivity and help explain its interaction with biological targets at an electronic level.

Key properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map visually represents the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are critical for ligand-receptor binding. nih.gov

Table 4: Representative Electronic Properties from Quantum Chemical Calculations This table presents hypothetical data for an indazole derivative to illustrate the kind of information obtained from quantum chemical calculations.

| Electronic Property | Description | Illustrative Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates reactivity. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "1-(1H-indazol-5-yl)-2-phenylethanone" in solution. A combination of ¹H NMR and ¹³C NMR experiments would confirm the presence and connectivity of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would be complex, featuring signals for the protons on the phenyl ring and the indazole core. The five protons of the monosubstituted phenyl group would typically appear as a multiplet. The three protons on the indazole ring would present as distinct signals, with their specific chemical shifts and coupling patterns confirming the 5-substitution pattern. A key diagnostic signal would be a singlet corresponding to the two methylene (B1212753) protons (-CH₂-), bridging the phenyl and indazolyl ketone moieties. Another crucial singlet, likely broad, would correspond to the N-H proton of the indazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. A prominent signal in the downfield region (typically ~198 ppm) would be characteristic of the ketone carbonyl carbon (C=O). rsc.org Several signals would appear in the aromatic region (typically 110-140 ppm), corresponding to the carbons of the phenyl and indazole rings. A distinct signal in the aliphatic region would represent the methylene (-CH₂) carbon.

The following table outlines the expected chemical shifts (δ) for the key structural components of "this compound," based on general principles and data for analogous structures.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) | Key Correlations |

| Indazole N-H | ~13.0 (broad singlet) | N/A | Correlates with indazole carbons in HMBC |

| Aromatic C-H (Indazole) | ~7.5 - 8.5 (multiplets) | ~110 - 140 | Protons correlate with adjacent carbons |

| Aromatic C-H (Phenyl) | ~7.2 - 8.0 (multiplets) | ~128 - 137 | Protons correlate with adjacent carbons |

| Methylene (-CH₂-) | ~4.3 (singlet) | ~45 | Correlates with C=O and phenyl/indazole carbons |

| Ketone Carbonyl (C=O) | N/A | ~198 | Correlates with methylene and indazole protons |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight of "this compound" and providing structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: Using a high-resolution mass spectrometry (HRMS) technique, the compound is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact calculated mass of the molecular formula C₁₅H₁₂N₂O.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. The most likely fragmentation pathway involves alpha-cleavage at the carbonyl group. This would result in two primary, highly stable fragment ions: the benzoyl cation and an indazolylmethyl cation. These fragments provide definitive evidence for the core structure.

The table below details the expected key ions in the mass spectrum.

| Ion | Proposed Structure / Identity | Expected m/z | Significance |

| [M+H]⁺ | Protonated Molecular Ion | 237.1028 | Confirms molecular formula C₁₅H₁₃N₂O⁺ |

| [M]⁺ | Molecular Ion | 236.0950 | Confirms molecular formula C₁₅H₁₂N₂O |

| Fragment 1 | Benzoyl cation [C₆H₅CO]⁺ | 105.0340 | Confirms the phenylethanone substructure |

| Fragment 2 | Phenyl cation [C₆H₅]⁺ | 77.0391 | Resulting from loss of CO from benzoyl cation |

| Fragment 3 | 5-Indazolylmethyl cation [C₈H₇N₂]⁺ | 131.0609 | Confirms the indazolyl-methylene substructure |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within "this compound" by detecting their characteristic vibrational frequencies.

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. The presence of the N-H group in the indazole ring would be confirmed by a broad absorption band in the high-frequency region. Aromatic C-H and C=C stretching vibrations would further confirm the presence of the phenyl and indazole rings.

The expected characteristic IR absorption bands are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Indazole Ring | 3300 - 3100 | Medium, Broad |

| Aromatic C-H Stretch | Phenyl & Indazole Rings | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2960 - 2850 | Medium to Weak |

| C=O Stretch | Ketone | 1685 - 1665 | Strong, Sharp |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

While specific crystallographic data for "this compound" is not publicly available, a detailed analysis of its structural isomer, "2-(2H-Indazol-2-yl)-1-phenylethanone," provides significant insight into the type of information that can be obtained. researchgate.net X-ray crystallography offers an unparalleled, atom-level view of the molecule's conformation and packing in the solid state.

For the isomer "2-(2H-Indazol-2-yl)-1-phenylethanone," the analysis revealed two independent molecules within the asymmetric unit, showcasing different conformations. researchgate.net The dihedral angles between the phenyl ring and the indazole mean plane were found to be 50.82 (5)° in one molecule and 89.29 (6)° in the other, demonstrating significant conformational flexibility. researchgate.net The study also detailed how the crystal packing is stabilized by a network of weak intermolecular C—H···O and C—H···N hydrogen bonds, as well as C—H···π interactions. researchgate.net

A similar analysis of "this compound" would be expected to reveal precise bond lengths, bond angles, and the planarity of the indazole and phenyl rings. It would also elucidate the key intermolecular forces, such as hydrogen bonding involving the indazole N-H proton, which dictate the crystal lattice structure.

The crystallographic data for the isomer "2-(2H-Indazol-2-yl)-1-phenylethanone" is presented below. researchgate.net

| Parameter | Value for 2-(2H-Indazol-2-yl)-1-phenylethanone |

| Molecular Formula | C₁₅H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0163 (4) |

| b (Å) | 10.9754 (4) |

| c (Å) | 18.2599 (7) |

| β (°) | 92.486 (2) |

| Volume (ų) | 2404.31 (15) |

| Z | 8 |

Future Research Directions and Translational Potential

Rational Design of Enhanced 1-(1H-Indazol-5-yl)-2-phenylethanone Analogues

The principles of rational drug design offer a systematic pathway to enhance the therapeutic profile of this compound. This involves the strategic modification of its chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Future design strategies will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis is the first step. nih.govsigmaaldrich.com This involves synthesizing a library of analogues with systematic variations at key positions, such as the indazole ring, the phenyl ring, and the ethanone (B97240) linker. For instance, substitution on the phenyl ring with electron-donating or electron-withdrawing groups can modulate the electronic properties and binding interactions of the molecule. Similarly, modifications at the N-1 position of the indazole ring can influence its metabolic stability and target engagement. nih.gov

Bioisosteric Replacement: To improve physicochemical and pharmacokinetic properties, bioisosteric replacements of key functional groups can be explored. For example, the ketone group in the ethanone linker could be replaced with other functionalities like oximes, hydrazones, or amides to alter hydrogen bonding capacity and metabolic susceptibility.

Fragment-Based and Structure-Guided Design: Should a specific biological target be identified, fragment-based and structure-guided design will be invaluable. nih.gov By understanding the binding site of the target protein, analogues can be designed to form more specific and potent interactions, thereby enhancing efficacy and reducing off-target effects. For example, if the target is a kinase, analogues could be designed to interact with specific residues in the ATP-binding pocket. rsc.org

A systematic exploration of these design principles will be crucial in developing second-generation analogues with superior therapeutic potential.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the indazole core is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways, the specific targets of this compound remain to be elucidated. nih.govtaylorandfrancis.com Future research should focus on identifying and validating novel biological targets for this compound and its derivatives.

Potential therapeutic areas for exploration include:

Oncology: Many indazole derivatives have shown potent anti-cancer activity by inhibiting various protein kinases. researchgate.netrsc.org Screening this compound and its analogues against a panel of cancer-related kinases could reveal novel anti-proliferative agents.

Inflammatory Diseases: The anti-inflammatory properties of indazole-containing compounds are well-documented. taylorandfrancis.com Investigating the effect of this compound on key inflammatory mediators such as cyclooxygenases, lipoxygenases, and cytokines could lead to new treatments for diseases like rheumatoid arthritis and inflammatory bowel disease.

Infectious Diseases: The indazole scaffold has also been explored for its antimicrobial and antiviral activities. nih.gov Screening against a diverse range of pathogens could uncover new therapeutic avenues for infectious diseases. nih.gov

Neurological Disorders: Given the role of certain kinases and signaling pathways in neurodegenerative diseases, exploring the neuroprotective potential of this compound is a worthwhile endeavor.

High-throughput screening and phenotypic screening assays will be instrumental in identifying novel biological activities and therapeutic applications for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govmdpi.com These computational tools can significantly accelerate the identification and optimization of novel drug candidates.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for indazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues. researchgate.net This can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

De Novo Design: Generative AI models can be used to design novel indazole-based molecules with desired properties. researchgate.net These models can explore a vast chemical space to identify compounds with optimal target affinity and drug-like characteristics.

Synthesis Planning: AI-powered retrosynthesis tools can assist in designing efficient and cost-effective synthetic routes for novel analogues. acs.org

The synergy between computational and experimental approaches will be crucial for the rapid discovery and development of next-generation therapeutics based on the this compound scaffold.

Development of Innovative and Sustainable Synthetic Routes

The development of efficient, scalable, and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical chemistry. Future research should focus on creating innovative and sustainable routes to this compound and its derivatives.

Key areas for improvement include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions can significantly reduce the environmental impact of the synthesis. mdpi.com Microwave-assisted synthesis and flow chemistry are promising technologies that can enhance reaction efficiency and reduce waste.

Novel Catalytic Systems: Exploring new catalytic systems, such as those based on earth-abundant metals or organocatalysts, can provide more sustainable alternatives to traditional heavy metal catalysts. nih.gov

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes and reducing the number of steps required to generate complex molecules. nih.gov Developing C-H functionalization methods for the indazole and phenyl rings would provide rapid access to a diverse range of analogues.

These advancements will not only make the synthesis more sustainable but also facilitate the large-scale production of promising drug candidates for clinical evaluation.

In-Depth Mechanistic Studies to Fully Elucidate Modes of Action

A thorough understanding of the mechanism of action is essential for the successful clinical development of any new drug. For this compound, detailed mechanistic studies are needed to elucidate how it exerts its biological effects at the molecular and cellular levels.

Future research should employ a range of techniques to investigate its mode of action, including:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the direct binding partners of the compound.

Biochemical and Biophysical Assays: Characterizing the interaction between the compound and its target(s) using methods like surface plasmon resonance, isothermal titration calorimetry, and enzyme kinetics.

Cell-Based Assays: Investigating the downstream cellular effects of target engagement, including changes in signaling pathways, gene expression, and cellular phenotype.

Structural Biology: Determining the co-crystal structure of the compound bound to its target protein to provide a detailed understanding of the binding mode and guide further optimization.

A comprehensive understanding of the mechanism of action will not only support the clinical development of this compound but also provide valuable insights for the design of future generations of indazole-based therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(1H-indazol-5-yl)-2-phenylethanone?

- Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Functionalization of the indazole ring via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents .

- Step 2 : Ketone formation via Friedel-Crafts acylation or nucleophilic addition to phenylethanone precursors .

- Key reagents : Palladium catalysts for coupling reactions, Lewis acids (e.g., AlCl₃) for acylation, and protecting groups (e.g., Boc) for regioselective modifications .

- Table 1 : Representative Synthetic Routes

| Step | Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|---|

| 1 | Suzuki coupling | 65–78 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | |

| 2 | Friedel-Crafts | 72–85 | AlCl₃, CH₂Cl₂, RT |

Q. How is this compound characterized structurally?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for identifying aromatic protons, ketone carbonyl signals (~200–210 ppm), and indazole ring protons .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., SHELXL for refinement) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in derivatives of this compound?

- Answer :

- Chiral Auxiliaries : Use of enantiopure indazole precursors or ketone-bearing chiral centers .